cis-2-Hydroxy-1-cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Hydroxy-1-cyclopentanecarboxamide: is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol It is known for its unique structural properties, which include a hydroxyl group and a carboxamide group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Hydroxy-1-cyclopentanecarboxamide typically involves the hydroxylation of cyclopentanecarboxamide. One common method includes the use of specific catalysts and reagents to achieve the desired stereochemistry. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the cis isomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process might include steps such as purification and crystallization to obtain the compound in high purity (>99%) .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Hydroxy-1-cyclopentanecarboxamide can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: Substitution reactions can occur at the hydroxyl or carboxamide group, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents
Major Products Formed:
Oxidation: Formation of cyclopentanone derivatives
Reduction: Formation of cyclopentanol derivatives
Substitution: Formation of halogenated or alkylated cyclopentanecarboxamide derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-Hydroxy-1-cyclopentanecarboxamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various chemical reactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways .
Comparison with Similar Compounds
- trans-2-Hydroxy-1-cyclopentanecarboxamide
- 2-Hydroxycyclopentanecarboxylic acid
- Cyclopentanecarboxamide derivatives
Comparison: cis-2-Hydroxy-1-cyclopentanecarboxamide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. Compared to its trans isomer, the cis form may exhibit different physical and chemical properties, such as solubility and melting point .
Biological Activity
cis-2-Hydroxy-1-cyclopentanecarboxamide, also known as (1R,2S)-2-hydroxycyclopentane-1-carboxamide, is an organic compound characterized by its unique cis configuration and the presence of a hydroxyl (-OH) and a carboxamide (-C(=O)NH) functional group. This compound has garnered attention in scientific research due to its potential biological activities, including enzyme inhibition and interactions with biological macromolecules, which may have implications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₁₁NO₂, with a molecular weight of approximately 129.16 g/mol. Its chemical structure features a five-membered cyclopentane ring, contributing to its unique steric properties that influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C₆H₁₁NO₂ |
Molecular Weight | 129.16 g/mol |
Functional Groups | Hydroxyl (-OH), Carboxamide (-C(=O)NH) |
Configuration | cis |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl and amide groups are crucial for binding affinity and specificity towards target molecules, potentially modulating various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, impacting metabolic pathways.
- Binding Interactions: Its structure allows for favorable interactions with proteins and other macromolecules, influencing cellular processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Enzyme Inhibition:
Studies have shown that this compound can inhibit enzymes involved in critical metabolic pathways. For instance, it has been evaluated for its potential to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling.
2. Anticancer Activity:
Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have indicated cytotoxic effects against various cancer cell lines, although further research is needed to elucidate its mechanism of action and efficacy.
3. Interaction with Biological Macromolecules:
The compound's ability to bind to proteins suggests potential applications in drug design and development. Its structural features may allow it to serve as a scaffold for creating more complex therapeutic agents.
Case Studies
Several studies have explored the biological activity of this compound:
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on COX enzymes. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as an anti-inflammatory agent.
Study 2: Anticancer Activity
In vitro assays were conducted using human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited an IC₅₀ value of approximately 25 µM, demonstrating moderate cytotoxicity compared to established chemotherapeutics like cisplatin.
Comparison with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound | Molecular Formula | Key Features |
---|---|---|
cis-2-Amino-1-cyclopentanecarboxamide | C₆H₁₁N₃O₂ | Contains an amino group instead of hydroxyl |
trans-2-Hydroxy-1-cyclopentanecarboxamide | C₆H₁₁NO₂ | Different stereochemistry affecting properties |
cis-3-Hydroxycyclopentanecarboxylic Acid | C₆H₁₂O₃ | Hydroxyl on a different carbon |
The distinct cis configuration of this compound influences its reactivity and biological interactions compared to its trans isomer and other related compounds.
Properties
IUPAC Name |
2-hydroxycyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-6(9)4-2-1-3-5(4)8/h4-5,8H,1-3H2,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPNKXDLOYEHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.